molecular formula C31H24N4O4S B2928903 2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 877818-62-7

2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Número de catálogo: B2928903
Número CAS: 877818-62-7
Peso molecular: 548.62
Clave InChI: IENUVQJETLPUQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzo[de]isoquinoline-1,3(2H)-dione core fused with a 1,2,4-triazole ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The triazole ring is connected to the core via a thio-propyl (-S-CH2-CH2-CH2-) linker. This structure combines multiple pharmacophoric elements:

  • The isoquinoline-dione core is known for its planar aromaticity, enabling π-π stacking interactions in biological targets .
  • The 1,2,4-triazole ring enhances hydrogen bonding and metal coordination capabilities due to its nitrogen-rich structure .
  • The thioether linker may enhance metabolic stability compared to oxygen or carbon analogs .

While specific bioactivity data for this compound is unavailable in the provided evidence, structurally related derivatives (e.g., isoindoline-dione analogs) have shown antimicrobial, anticancer, and kinase-inhibitory properties .

Propiedades

IUPAC Name

2-[3-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4S/c36-29-22-13-6-9-20-10-7-14-23(27(20)22)30(37)34(29)17-8-18-40-31-33-32-28(35(31)21-11-2-1-3-12-21)26-19-38-24-15-4-5-16-25(24)39-26/h1-7,9-16,26H,8,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENUVQJETLPUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines various functional groups, including a triazole ring and an isoquinoline moiety. The presence of a dihydrobenzo[d][1,4]dioxin unit contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors involved in various signaling pathways. The following mechanisms have been identified:

  • Inhibition of Kinases : The compound acts as an inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in stress signaling pathways. In vitro studies have shown that it can effectively inhibit JNK activity, leading to potential therapeutic applications in conditions like insulin resistance .
  • Receptor Binding : The structural components allow the compound to fit into active sites or binding pockets of target proteins, affecting their function through competitive inhibition or allosteric modulation.

Structure-Activity Relationship (SAR)

Research has demonstrated that variations in the chemical structure significantly influence the biological activity of this compound. Key findings include:

Structural ModificationEffect on Activity
Replacement of thiazole with thiopheneDecrease in activity
Introduction of nitro group on phenylEnhanced potency (IC50 = 0.4 μM)
Alteration in the position of substituentsVaries activity significantly

These observations suggest that specific functional groups and their positions are critical for maintaining biological efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cancer cell lines. Notably:

  • Cytotoxicity : The compound exhibited selective cytotoxic effects on certain cancer cells while sparing normal cells.
  • Inhibition Assays : Inhibition assays demonstrated that the compound effectively reduces kinase activity at low concentrations.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. For instance:

  • Mouse Models : Studies have indicated that administration of the compound can improve metabolic parameters in models of insulin resistance, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Studies

  • JNK Inhibitors : A study highlighted the development of JNK inhibitors related to this compound, demonstrating significant reductions in inflammation markers in treated mice .
  • Cancer Therapeutics : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines, showing promise for future cancer therapies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with three structurally related analogs from the literature (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Stability Insights
Target Compound Likely ~C₃₀H₂₃N₅O₄S ~581.6* Benzo[de]isoquinoline-dione, 1,2,4-triazole, thioether, dihydrobenzo[b][1,4]dioxin Inferior water solubility due to bulky aromatic systems
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) C₂₃H₁₈N₄O₂S 414.47 Isoindoline-dione, 1,2,4-triazolidine-thione, phenyl Low solubility (m.p. >300°C); stabilized by H-bonding
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)-phenyl]isoindole-1,3-dione (14) C₁₇H₁₄N₄O₂S 338.39 Isoindole-dione, 1,2,4-triazolidine-thione High crystallinity (m.p. >300°C); polar groups aid purity
2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione C₂₆H₂₃N₃O₅ 457.48 Benzo[de]isoquinoline-dione, piperazine, benzodioxole Moderate solubility (logP = 2.13); polar piperazine improves bioavailability

*Estimated based on structural similarity.

Key Comparative Insights

Core Structure Variations: The target compound uses a benzo[de]isoquinoline-dione core, which is larger and more rigid than the isoindoline-dione cores in compounds 13c and 14 . This increased aromaticity may reduce solubility but enhance binding affinity to hydrophobic targets.

Linker and Substituent Effects :

  • The thio-propyl linker in the target compound contrasts with the oxoethyl-piperazine linker in the analog. The thioether may confer greater metabolic stability than the ether-based linker .
  • The dihydrobenzo[b][1,4]dioxin group in the target compound is electron-rich, unlike the benzodioxole in the compound, which has a fused dioxolane ring. This difference may alter π-stacking interactions .

Physicochemical Properties: All compounds exhibit high melting points (>300°C for 13c and 14), suggesting strong crystalline packing and thermal stability . The target compound’s higher molecular weight (~581.6 vs.

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step functionalization of the triazole and dioxin moieties, similar to the reflux conditions and dioxane solvent systems used for 13c and 14 .
  • Characterization via 1H/13C-NMR and IR (e.g., C=O stretches at ~1700–1785 cm⁻¹, C=S at ~1217–1222 cm⁻¹) would align with methods used for analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.